molecular formula C15H17N3O B2740740 5-Amino-2-(benzyl(methyl)amino)benzamide CAS No. 1303752-11-5

5-Amino-2-(benzyl(methyl)amino)benzamide

Cat. No. B2740740
CAS RN: 1303752-11-5
M. Wt: 255.321
InChI Key: ARZXUGWAGBIGAQ-UHFFFAOYSA-N
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Description

5-Amino-2-(benzyl(methyl)amino)benzamide, also known as ABMB, is an organic compound with a wide range of applications in the field of scientific research. This compound is used in many areas of research, including biochemistry, pharmacology, and molecular biology. ABMB is a versatile molecule that can be used in a variety of ways and can be synthesized from various starting materials.

Scientific Research Applications

Synthesis and Potential Antiviral Activities

A study by Hebishy et al. (2020) introduced a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against bird flu influenza (H5N1). This research highlights the compound's utility in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Methodologies for Peptide Synthesis

Vedejs and Kongkittingam (2000) employed N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides for the synthesis of a hindered N-methylated tetrapeptide, showcasing an efficient coupling and methylation approach that simplifies purification (Vedejs & Kongkittingam, 2000).

Antimicrobial and Antioxidant Activities

Yang et al. (2015) discovered a new benzamide from endophytic Streptomyces YIM67086, with antimicrobial and antioxidant activities, suggesting its potential in developing new antimicrobial agents (Yang et al., 2015).

Antiproliferative Activity and Sigma-1 Receptor Interaction

Youssef et al. (2020) synthesized N-alkyl-2-(substitutedbenzamido) benzamides showing potent cytotoxic activities against cancer cell lines, indicating the compound's potential in cancer therapy (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Fluorescent Labeling and Photophysical Studies

Frade et al. (2007) explored the fluorescent labeling of α-amino acids with N-[3-(naphthalen-1-ylamino)propanoyl]amino acid methyl esters, contributing to the development of novel functionalized probes for biochemical studies (Frade, Barros, Moura, Coutinho, & Gonçalves, 2007).

properties

IUPAC Name

5-amino-2-[benzyl(methyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-18(10-11-5-3-2-4-6-11)14-8-7-12(16)9-13(14)15(17)19/h2-9H,10,16H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZXUGWAGBIGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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